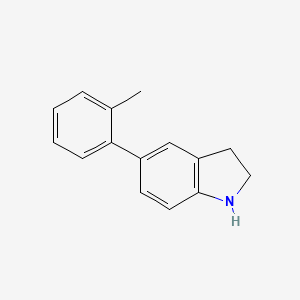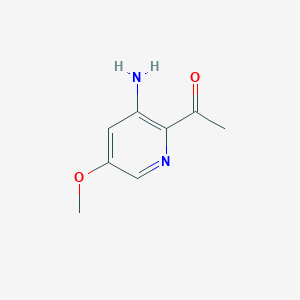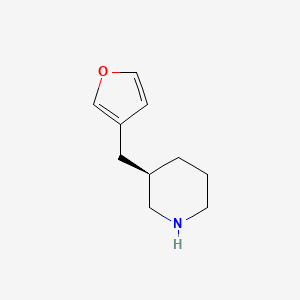![molecular formula C19H17NO2S B12856456 Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate is a complex organic compound that features a biphenyl group, a thiophene ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other biphenyl derivatives and thiophene-based molecules. Examples are:
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Thiophene: A sulfur-containing heterocycle with aromatic properties.
Methyl biphenyl derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate is unique due to its combination of a biphenyl group, a thiophene ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C19H17NO2S |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
methyl 3-amino-4-methyl-5-(4-phenylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C19H17NO2S/c1-12-16(20)18(19(21)22-2)23-17(12)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,20H2,1-2H3 |
Clave InChI |
JDUPQOWBMNAVNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




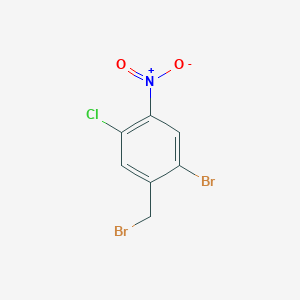
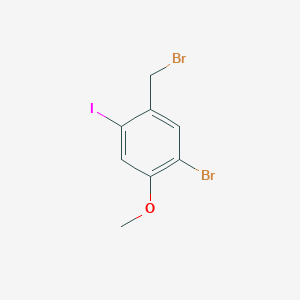


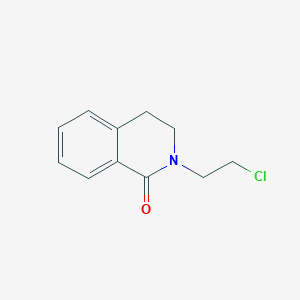
![5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12856432.png)

